1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde
CAS No.: 885279-10-7
Cat. No.: VC3268559
Molecular Formula: C13H13ClO3
Molecular Weight: 252.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885279-10-7 |
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Molecular Formula | C13H13ClO3 |
Molecular Weight | 252.69 g/mol |
IUPAC Name | 1-chloro-6,7-dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde |
Standard InChI | InChI=1S/C13H13ClO3/c1-16-11-5-8-3-4-9(7-15)13(14)10(8)6-12(11)17-2/h5-7H,3-4H2,1-2H3 |
Standard InChI Key | JUWXIWJQAJWJGO-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)CCC(=C2Cl)C=O)OC |
Canonical SMILES | COC1=C(C=C2C(=C1)CCC(=C2Cl)C=O)OC |
Introduction
Structural Characteristics and Basic Properties
Molecular Structure and Identification
1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde features a partially saturated naphthalene core with strategically positioned functional groups. The compound contains a dihydronaphthalene framework with a chlorine substituent at position 1, creating an electrophilic center that influences the compound's reactivity profile. The aldehyde group at position 2 introduces carbonyl functionality, while the methoxy groups at positions 6 and 7 contribute electron-donating properties that affect the electron distribution throughout the molecule. This structural arrangement creates a compound with unique chemical and physical characteristics that distinguish it from other naphthalene derivatives.
Based on structural analysis of similar compounds, the molecular formula of 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde can be determined as C₁₃H₁₃ClO₃, with an approximate molecular weight of 252.70 g/mol. The compound would likely appear as a crystalline solid at room temperature, with specific physical properties that reflect its functional group composition. The presence of both electron-withdrawing (chlorine, aldehyde) and electron-donating (methoxy) groups creates an interesting electronic distribution that influences its reactivity and potential applications.
Physical and Chemical Properties
The physical and chemical properties of 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde are largely determined by its functional groups. Drawing comparisons with structurally related compounds, we can establish the following predicted properties:
Property | Predicted Value | Basis for Prediction |
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Physical State | Crystalline solid | Based on similar dihydronaphthalene derivatives |
Color | Off-white to pale yellow | Common for aromatic aldehydes |
Solubility | Soluble in organic solvents (dichloromethane, chloroform, ethanol); limited water solubility | Based on polarity and functional groups |
Melting Point | Approximately 110-130°C | Extrapolated from similar compounds |
Reactivity Centers | Aldehyde group (C=O), chlorine atom | Primary sites for chemical transformations |
Stability | Sensitive to oxidation and light | Due to aldehyde functionality |
The aldehyde group represents a key reactive center in the molecule, capable of participating in numerous synthetic transformations, including nucleophilic addition reactions, oxidations, and condensations. The chlorine atom at position 1 provides opportunities for substitution reactions, while the methoxy groups at positions 6 and 7 contribute electron density to the aromatic system, potentially influencing regioselectivity in various reactions.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde would typically involve a multi-step approach starting from appropriately substituted precursors. Drawing from synthetic methods used for similar compounds, several potential routes can be proposed:
The reaction progress would typically be monitored using thin-layer chromatography (TLC), and the final product would require purification through techniques such as column chromatography or recrystallization to achieve high purity.
Optimization Strategies
For industrial or large-scale synthesis, several optimization strategies could be employed:
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Temperature Control: Maintaining precise temperature control during the formylation and chlorination steps to enhance regioselectivity and minimize side reactions.
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Alternative Reagents: Exploring greener alternatives to traditional chlorinating agents, such as trichloroisocyanuric acid (TCCA) or oxalyl chloride/catalytic DMF systems.
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Solvent Selection: Optimizing solvent systems to improve reaction efficiency and product isolation, potentially using more environmentally friendly solvents when possible.
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Catalyst Screening: Evaluating various Lewis acid catalysts for the chlorination step to identify optimal activity and selectivity profiles.
These optimization approaches would aim to increase yields, improve regioselectivity, and develop more sustainable synthetic methods for preparing 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde.
Chemical Reactivity and Transformations
Functional Group Reactivity
The presence of multiple functional groups in 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde creates opportunities for diverse chemical transformations. Each functional group exhibits characteristic reactivity patterns that can be exploited for synthetic purposes:
Aldehyde Group Reactions:
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Oxidation to carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
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Reduction to primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
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Condensation reactions with amines to form imines or with hydrazines to form hydrazones
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Aldol condensations with other carbonyl compounds in the presence of base
Chlorine Substituent Reactions:
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Nucleophilic substitution with various nucleophiles (amines, thiols, alcohols)
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Metal-catalyzed coupling reactions (e.g., Suzuki, Negishi, or Kumada couplings)
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Elimination reactions under basic conditions to form alkenes
Methoxy Group Transformations:
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Demethylation to form hydroxyl groups using BBr₃ or HBr
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Potential sites for directing ortho-metalation reactions
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Influence on electrophilic aromatic substitution reactivity and orientation
Mechanistic Considerations
The reactivity of 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde is significantly influenced by electronic effects within the molecule. The electron-donating methoxy groups increase electron density in the aromatic ring, particularly at ortho and para positions relative to these substituents. This electronic distribution affects various reaction pathways:
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Nucleophilic Addition to Aldehyde: The electron-withdrawing effect of the chlorine at position 1 may enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity toward nucleophiles compared to non-halogenated analogues.
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Substitution of Chlorine: The presence of the electron-donating methoxy groups may decrease the reactivity of the carbon-chlorine bond toward nucleophilic substitution through enhanced electron density in the aromatic system.
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Dihydronaphthalene Ring: The partially saturated nature of the dihydronaphthalene ring offers opportunities for further functionalization, including potential oxidation to fully aromatic systems or reactions at the aliphatic carbons.
These mechanistic considerations provide valuable insights for predicting reaction outcomes and designing synthetic strategies involving this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a primary tool for structural elucidation and purity assessment of 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde. Based on analyses of structurally similar compounds, the following characteristic signals would be expected:
¹H NMR (400 MHz, CDCl₃) predicted signals:
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Aldehyde proton: δ ~9.8-10.0 ppm (s, 1H)
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Aromatic protons: δ ~6.7-7.3 ppm (s, 2H)
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Methoxy groups: δ ~3.8-4.0 ppm (s, 6H)
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Dihydronaphthalene ring CH₂ groups: δ ~2.6-2.9 ppm (m, 4H)
¹³C NMR (100 MHz, CDCl₃) predicted signals:
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Aldehyde carbon: δ ~190-195 ppm
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Quaternary aromatic carbons: δ ~130-155 ppm
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Methoxy carbons: δ ~55-60 ppm
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Aliphatic carbons of dihydronaphthalene ring: δ ~20-30 ppm
The exact chemical shifts and coupling patterns would provide valuable confirmation of the structural features and substitution pattern in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands associated with the functional groups present in 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde:
Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
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Aldehyde C=O stretch | 1700-1720 | Strong |
Aromatic C=C stretching | 1450-1600 | Medium |
C-O stretching (methoxy) | 1050-1250 | Strong |
C-Cl stretching | 600-800 | Medium |
Aldehyde C-H stretching | 2700-2850 | Medium |
These spectroscopic features would be instrumental in confirming the presence of key functional groups and monitoring transformations in synthetic procedures.
Mass Spectrometry
Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns characteristic of 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde:
Expected MS features:
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Molecular ion peak at m/z ~252.7 (corresponding to C₁₃H₁₃ClO₃)
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Characteristic isotope pattern due to chlorine (M+2 peak at approximately 33% of the molecular ion intensity)
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Fragment ions potentially including:
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Loss of CHO radical (M-29)
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Loss of methoxy group(s) (M-31 or M-62)
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Various rearrangement fragments characteristic of substituted naphthalenes
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High-resolution mass spectrometry (HRMS) would provide precise molecular formula confirmation, which is particularly valuable for novel compounds or those with limited characterization data available.
Biological Activities and Applications
Structure-Activity Relationships
Analysis of structure-activity relationships (SAR) for 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde and related compounds provides valuable insights into the influence of specific structural features on biological activity:
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Role of Chlorine Substituent: The chlorine atom at position 1 may enhance membrane permeability through increased lipophilicity while also serving as a hydrogen bond acceptor in target binding sites.
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Contribution of Methoxy Groups: The 6,7-dimethoxy substitution pattern can significantly impact:
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Receptor binding profiles through hydrogen bonding interactions
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Metabolic stability (protecting potential hydroxylation sites)
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Distribution of electron density throughout the molecule
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Importance of Aldehyde Functionality: The aldehyde group represents a reactive center capable of forming covalent interactions with nucleophilic sites in biological targets, potentially contributing to irreversible inhibition mechanisms.
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Dihydronaphthalene Scaffold: The partially reduced naphthalene core provides conformational flexibility compared to fully aromatic systems, potentially enhancing binding to specific biological targets.
These structure-activity considerations highlight the potential mechanisms through which 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde might exert biological effects, guiding further research into its pharmacological applications.
Synthetic Utility
Beyond potential biological applications, 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde represents a valuable synthetic intermediate for the preparation of more complex molecules. Its functional group diversity creates opportunities for:
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Building Block in Medicinal Chemistry: The compound could serve as a key intermediate in the synthesis of drug candidates, particularly those targeting neurological disorders, where 6,7-dimethoxy-substituted compounds often demonstrate favorable blood-brain barrier permeability.
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Scaffold for Combinatorial Chemistry: The multiple reactive sites enable diverse functionalization strategies for library generation, particularly through:
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Aldehyde transformations (reductive amination, condensation reactions)
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Chlorine displacement (nucleophilic substitution, coupling reactions)
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Further elaboration of the dihydronaphthalene ring system
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Precursor for Natural Product Synthesis: The structural features align with certain natural product fragments, making this compound potentially valuable in total synthesis endeavors.
Analytical Methods and Characterization Techniques
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve as essential techniques for monitoring reactions involving 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde and assessing its purity. Typical chromatographic conditions might include:
HPLC Parameters:
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Column: C18 reverse phase (150 mm × 4.6 mm, 5 μm)
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Mobile phase: Acetonitrile/water gradient (60:40 to 90:10)
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Flow rate: 1.0 mL/min
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Detection: UV at 254 nm and 280 nm
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Retention time: Approximately 8-10 minutes under standard conditions
TLC Systems:
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Stationary phase: Silica gel 60 F₂₅₄
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Mobile phase: Hexane/ethyl acetate (7:3 or 8:2)
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Visualization: UV detection (254 nm), followed by spraying with 2,4-dinitrophenylhydrazine for aldehyde confirmation
These analytical parameters would enable efficient monitoring of reaction progress and purity assessment during synthesis and characterization studies.
X-ray Crystallography
X-ray crystallographic analysis would provide definitive structural confirmation of 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde, including precise bond lengths, angles, and conformational details. Based on related compounds, several crystallographic features might be expected:
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Crystal System: Likely monoclinic or orthorhombic
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Space Group: Potentially P2₁/c or similar
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Unit Cell Parameters: Approximate dimensions of a = 7-10 Å, b = 10-13 Å, c = 13-16 Å
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Molecular Packing: Stabilized by intermolecular C-H···O hydrogen bonds between aldehyde oxygen and neighboring molecules
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Conformational Features: Slight deviation from planarity in the dihydronaphthalene ring, with dihedral angles reflecting the partially saturated nature of the ring system
These crystallographic details would provide valuable insights into the three-dimensional structure and intermolecular interactions of the compound in the solid state.
Computational Analysis
Computational methods offer powerful tools for predicting and understanding the properties of 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde:
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Density Functional Theory (DFT) Calculations:
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Prediction of electron density distribution and electrostatic potential maps
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Calculation of frontier molecular orbital energies (HOMO-LUMO)
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Estimation of reactivity parameters (Fukui functions, chemical hardness)
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Molecular Docking Studies:
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Evaluation of potential binding modes to biological targets
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Prediction of key interaction sites and binding affinities
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Virtual screening against protein databases to identify potential therapeutic targets
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Quantitative Structure-Activity Relationship (QSAR) Models:
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Development of predictive models correlating structural features with biological activities
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Identification of key molecular descriptors influencing activity profiles
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Guidance for structural optimization strategies
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These computational approaches complement experimental methods, providing deeper insights into the molecular properties and potential applications of the compound.
Comparative Analysis with Structural Analogues
Structural Variations and Their Effects
A comparative analysis of 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde with structurally related compounds provides valuable insights into the effects of specific structural features:
Compound | Structural Differences | Effect on Properties |
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1-Chloro-5,7-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde | Methyl groups at 5,7 vs. methoxy groups at 6,7 | Reduced polarity, different electronic distribution, altered hydrogen bonding capability |
6,7-Dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde | Absence of chlorine at position 1 | Increased reactivity toward electrophilic substitution, different electron distribution |
1-Chloro-6,7-dimethoxy-naphthalene-2-carbaldehyde | Fully aromatic vs. dihydro ring | Increased rigidity, different reactivity profile, altered physical properties |
1-Bromo-6,7-dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde | Bromine vs. chlorine at position 1 | Enhanced reactivity in coupling reactions, different physical properties |
Reactivity Patterns
The reactivity patterns of 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde and its structural analogues demonstrate how subtle structural changes influence chemical behavior:
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Effects of Substituent Position:
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The 6,7-dimethoxy pattern creates a distinct electronic distribution compared to other substitution patterns (e.g., 5,7-dimethyl)
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This influences regioselectivity in electrophilic and nucleophilic reactions
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Impact of Halogen Variation:
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Chlorine vs. bromine at position 1 affects the leaving group ability in nucleophilic substitution reactions
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Influences participation in metal-catalyzed coupling reactions
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Role of Ring Saturation:
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The dihydro nature of the naphthalene core impacts conformational flexibility
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Affects reactivity toward oxidation/reduction processes
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Influences aromaticity and associated electronic properties
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These reactivity comparisons provide valuable guidance for synthetic planning and structure optimization efforts in research applications.
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